REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:20])([CH3:19])[C:15]([F:18])([F:17])[F:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[F:18][C:15]([F:16])([F:17])[C:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([OH:20])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)C(C(F)(F)F)(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h at 65 C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)(O)C1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |